molecular formula C10H9BrF2O2 B6291000 2-(6-Bromo-2,4-difluoro-3-methylphenyl)-1,3-dioxolane CAS No. 2432848-57-0

2-(6-Bromo-2,4-difluoro-3-methylphenyl)-1,3-dioxolane

Cat. No.: B6291000
CAS No.: 2432848-57-0
M. Wt: 279.08 g/mol
InChI Key: DLPXSAHJQFBWIA-UHFFFAOYSA-N
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Description

2-(6-Bromo-2,4-difluoro-3-methylphenyl)-1,3-dioxolane is a chemical compound characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring, which is further connected to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-2,4-difluoro-3-methylphenyl)-1,3-dioxolane typically involves the reaction of 6-bromo-2,4-difluoro-3-methylphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:

    Temperature: Moderate heating (50-80°C)

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-2,4-difluoro-3-methylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The dioxolane ring can be reduced under specific conditions to form diols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO)

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives

    Oxidation: Formation of carboxylic acids or aldehydes

    Reduction: Formation of diols from the dioxolane ring

Scientific Research Applications

2-(6-Bromo-2,4-difluoro-3-methylphenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-2,4-difluoro-3-methylphenyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,4-difluoro-3-methylphenylboronic acid
  • 6-Bromo-2,4-difluoro-3-methylphenyltrimethylsilane
  • 6-Bromo-2,4-difluoro-3-methylphenyl(phenyl)methanol

Uniqueness

2-(6-Bromo-2,4-difluoro-3-methylphenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-(6-bromo-2,4-difluoro-3-methylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O2/c1-5-7(12)4-6(11)8(9(5)13)10-14-2-3-15-10/h4,10H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPXSAHJQFBWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1F)Br)C2OCCO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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